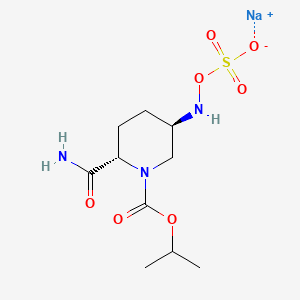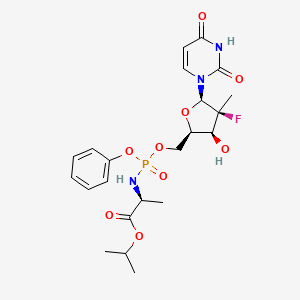![molecular formula C12H12N2O3S B14886013 (2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone and a thienyl group. The presence of a cyano group and an ethyl group further adds to its chemical diversity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- typically involves multi-step organic reactions. One common approach is the condensation of 3-cyano-4-ethyl-5-methyl-2-thienylamine with a suitable butenoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets. The cyano group and thienyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-butenoic acid, 2-cyano-3-methyl-, ethyl ester
- 3-methyl-2-butenoic acid
- 2-butenoic acid, 3-methyl-, ethyl ester
Uniqueness
Compared to similar compounds, 2-butenoic acid, 4-[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]-4-oxo-, (2E)- stands out due to its unique combination of functional groups. The presence of both a cyano group and a thienyl ring provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H12N2O3S |
|---|---|
分子量 |
264.30 g/mol |
IUPAC名 |
(E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-3-8-7(2)18-12(9(8)6-13)14-10(15)4-5-11(16)17/h4-5H,3H2,1-2H3,(H,14,15)(H,16,17)/b5-4+ |
InChIキー |
HRRWCZVHMWVYRF-SNAWJCMRSA-N |
異性体SMILES |
CCC1=C(SC(=C1C#N)NC(=O)/C=C/C(=O)O)C |
正規SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



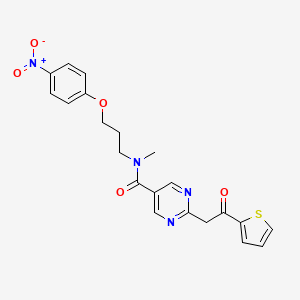
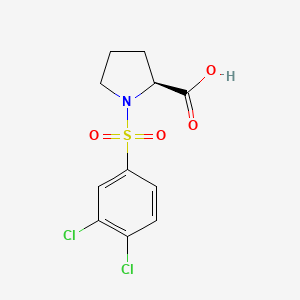

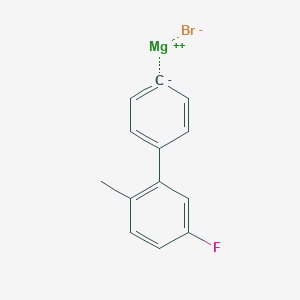
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14885953.png)


![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)

![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
